1-Decene

Beschreibung

Significance in Contemporary Chemical Research

In contemporary chemical research, 1-decene (B1663960) holds significant importance as a versatile building block and a key monomer in the synthesis of a wide array of valuable products. Its reactivity, attributed to the terminal double bond, makes it a crucial intermediate in organic synthesis insidermarketresearch.comdimensionmarketresearch.comfishersci.nl.

One of the primary areas of research focus for this compound is its role in the production of polyalphaolefins (PAOs), which are high-performance synthetic lubricants insidermarketresearch.comdimensionmarketresearch.comcpchem.com. PAOs derived from this compound exhibit excellent low-temperature properties, high viscosity index, and low volatility, making them superior to traditional mineral oils for applications in automotive, industrial, and aerospace lubricants cpchem.comresearchgate.net. Research continues to explore various catalytic systems, such as Ziegler-Natta and metallocene catalysts, to optimize the oligomerization of this compound for PAO production, aiming for improved catalytic activity and desired polymer properties like molecular weight and viscosity researchgate.netresearchgate.netresearchgate.netresearchgate.netacs.orgrsc.orgmdpi.comtandfonline.com. Studies investigate the effects of reaction conditions, including temperature, catalyst concentration, and co-catalyst ratios, on the conversion of this compound and the composition of the resulting oligomers (dimers, trimers, tetramers, and pentamers) researchgate.netresearchgate.netacs.orgmdpi.comtandfonline.com. For instance, research has shown that increasing reaction temperature generally enhances the conversion of this compound in oligomerization processes mdpi.comresearchgate.net.

Beyond lubricants, this compound serves as a monomer in the production of various polymers, including derivatives of polyethylene (B3416737) and polypropylene, contributing to materials with tailored mechanical and chemical properties insidermarketresearch.comdimensionmarketresearch.com. It is also a vital intermediate in the synthesis of diverse chemicals such as fragrances, adhesives, coatings, plasticizers, and surfactants insidermarketresearch.comdimensionmarketresearch.comfishersci.nltaylorandfrancis.comresearchdive.com. For example, this compound is used in the production of linear alkyl benzene (B151609) sulfonates, which are key components in dishwashing liquids and laundry detergents cpchem.com.

Recent research also explores the synthesis of ultrahigh molecular weight polymers from higher alpha-olefins like this compound, particularly in the presence of nonconjugated dienes, using specific catalyst systems nih.gov. The hydroformylation of this compound, a process to produce aldehydes, is another active research area, with studies focusing on continuous processes and the use of cyclodextrins as mass transfer agents in aqueous biphasic systems rsc.orgd-nb.info. Furthermore, researchers are investigating the synthesis of fatty amines through the hydroaminomethylation of this compound d-nb.info.

The increasing demand for synthetic lubricants and the expansion of PAO manufacturing are significant drivers for the this compound market in contemporary industry grandviewresearch.compolarismarketresearch.commarketsandmarkets.com. There is also a growing interest in bio-based this compound, derived from renewable plant-derived oils, as an eco-friendly alternative for sustainable lubricants and plastics dimensionmarketresearch.com.

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20 | insidermarketresearch.comuni.lu |

| Molecular Weight | 140.27 g/mol | insidermarketresearch.comfishersci.nl |

| Boiling Point | ~170-172°C | insidermarketresearch.com |

| Density | ~0.74 g/cm³ at 20°C | insidermarketresearch.com |

| Solubility in Water | Insoluble | insidermarketresearch.comchemicalbook.com |

| Solubility in Organic Solvents | Soluble in alcohols and ethers | insidermarketresearch.com |

| CAS Number | 872-05-9 | fishersci.nlsigmaaldrich.com |

| PubChem CID | 13381 | fishersci.nlnih.gov |

Historical Context of this compound Research Development

The research and industrial importance of this compound have evolved significantly over time, primarily driven by advancements in catalytic technologies and increasing demand for specialized chemical products.

Early research into this compound, as part of the broader study of alpha-olefins, focused on understanding its fundamental chemical and physical properties. Studies from the mid-20th century, such as those documented in the NIST WebBook, provide thermochemical data, including heats of combustion, isomerization, and formation, for this compound and other monoolefin hydrocarbons nist.govnist.gov. These foundational studies laid the groundwork for later applied research.

The industrial production of normal alpha-olefins, including this compound, was commercialized as early as 1965 by companies like Gulf Oil Chemicals Company (now part of Chevron Phillips Chemical Company) cpchem.com. The primary methods for producing this compound have historically involved the oligomerization of ethylene (B1197577) or the cracking of heavier hydrocarbons, such as petroleum waxes insidermarketresearch.comdimensionmarketresearch.comwikipedia.org. The Ziegler process, utilizing Ziegler-Natta catalysts, has been a key method for the catalytic polymerization of ethylene to produce linear alpha-olefins, including this compound insidermarketresearch.comwikipedia.orgresearchgate.net.

A significant historical development in this compound research has been its application in the synthesis of polyalphaolefins (PAOs). From the 1970s onwards, PAOs gained prominence as synthetic lubricants due to their superior performance compared to mineral-based oils, finding applications in aviation, automotive, and industrial sectors tandfonline.com. This spurred extensive research into optimizing the oligomerization of this compound to produce PAOs with desired viscosity and low-temperature properties researchgate.nettandfonline.com. Early work explored various catalyst systems, including AlCl3/TiCl4, for the polymerization of decene to prepare synthetic lubricating base oils researchgate.net.

The evolution of catalyst technology has been central to the development of this compound research. The introduction of metallocene catalysts, with their single active sites, revolutionized the control over polymer attributes such as molecular weight, polydispersity, and tacticity researchgate.netrsc.org. This allowed for more precise engineering of this compound-based polymers and oligomers for specific applications. Research has consistently explored the influence of different catalyst ligands and reaction conditions on catalytic activity and polymer properties researchgate.netresearchgate.netrsc.org. For example, studies have investigated the use of silicon-bridged metallocene systems and ionic liquid catalysts for this compound oligomerization, demonstrating high catalytic activity and the ability to produce oligomers suitable for lubricant base oils researchgate.nettandfonline.com.

The historical trajectory of this compound research reflects a continuous effort to enhance synthesis efficiency, control product properties, and expand its applications beyond traditional industrial uses, driven by both academic inquiry and industrial demand for high-performance materials.

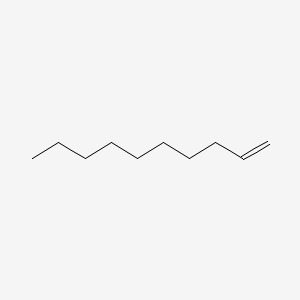

Structure

3D Structure

Eigenschaften

IUPAC Name |

dec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFLGGQVNFXPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5 | |

| Record name | 1-Decene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17438-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54545-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(1-decene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14638-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027329 | |

| Record name | 1-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c. | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor) | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.84 (Air= 1) | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decene, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydecene, hydrogenated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C10-16 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O4U4C718P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-87.3 °F (USCG, 1999), -66.3 °C, -66 °C | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Production Routes of 1 Decene

Synthesis from Renewable Resources

Microbial Production Pathways (e.g., E. coli for Fatty Acid Precursors)

The development of sustainable and environmentally friendly production methods for chemicals like 1-decene (B1663960) has led to research into microbial biosynthesis pathways. While Escherichia coli does not naturally produce this compound, significant research has focused on engineering microorganisms, including E. coli, to produce various terminal alkenes from fatty acid precursors.

Studies have shown that E. coli can be engineered through the heterologous expression of specific genes to produce terminal alkenes. For instance, the undA gene from Pseudomonas fluorescens Pf-5, when expressed in E. coli, enables the production of 1-undecene (B165158) (a C11 alkene) from fatty acid metabolism pnas.org. This process involves the removal of the terminal carboxylic acid moiety from the fatty acid precursor pnas.org. Similarly, research on Jeotgalicoccus species identified a novel P450 fatty acid decarboxylase enzyme (OleTJE) that synthesizes terminal olefins, such as 18-methyl-1-nonadecene and 17-methyl-1-nonadecene, from fatty acid biosynthesis intermediates asm.orgasm.org. Heterologous expression of the oleTJE gene in E. coli conferred the ability to produce these terminal olefins, including 1-pentadecene (B78149) and 1,10-heptadecadiene, when fed stearic acid asm.orgasm.org.

These findings highlight the potential for microbial platforms to produce various long-chain terminal alkenes, including those structurally similar to this compound, by leveraging and engineering fatty acid metabolic pathways in host organisms like E. coli. The challenge remains in achieving specific and high-yield production of this compound itself through such pathways.

Table 2: Examples of Microbial Alkene Production in Engineered E. coli

| Engineered Gene/Enzyme | Origin of Gene/Enzyme | Fatty Acid Precursor | Alkene Product(s) Observed in E. coli | Reference |

| undA | Pseudomonas fluorescens Pf-5 | Fatty acid metabolism | 1-Undecene | pnas.org |

| OleTJE (P450) | Jeotgalicoccus sp. ATCC 8456 | Stearic acid | 1-Pentadecene, 1,10-Heptadecadiene, 1-Heptadecene | asm.orgasm.org |

Other Emerging Synthetic Pathways

Beyond traditional petrochemical routes and microbial engineering, other synthetic methodologies are being explored for the production of this compound, often focusing on renewable feedstocks or novel catalytic approaches.

Metathesis Reactions: Ethenolysis, a type of cross-metathesis reaction, is gaining attention for producing this compound from bio-based feedstocks. For instance, the ethenolysis of high-oleic plant oils, such as methyl oleate (B1233923), can yield this compound and methyl 9-decenoate taylorandfrancis.comifpenergiesnouvelles.fr. This catalytic process offers a route to obtain valuable alpha-olefins from renewable resources taylorandfrancis.com. Early studies on the ethenolysis of methyl oleate using catalysts like WCl₆/SnMe₄ or Re₂O₇/Al₂O₃/SnMe₄ showed potential, with more recent research focusing on well-defined ruthenium catalysts to improve selectivity and conversion ifpenergiesnouvelles.fr. Optimal conditions have been reported to achieve high conversion and selectivity for this compound and methyl 9-decenoate ifpenergiesnouvelles.fr.

Catalytic C-H Borylation: Research is also exploring new catalytic procedures for synthesizing organoboronates via C-H bond functionalization. While this compound itself can undergo borylation to yield isomeric mixtures of decenyl boronates, this represents an area of active research in transforming alkenes diva-portal.org.

Cracking of this compound: Although primarily a method for breaking down this compound into lighter olefins like ethylene (B1197577) and propylene (B89431), studies on the catalytic cracking of this compound over zeolites (e.g., H-ZSM-5) at ultrahigh temperatures provide insights into reaction pathways and product distributions, which could inform future selective production strategies researchgate.net.

Table 3: Emerging Synthetic Pathways for this compound

| Pathway Name | Feedstock(s) | Catalyst Type | Key Products/Reactions | Reference |

| Ethenolysis (Metathesis) | Methyl oleate, Ethylene | Ruthenium-based catalysts | This compound, Methyl 9-decenoate | taylorandfrancis.comifpenergiesnouvelles.fr |

| C-H Borylation | This compound | Iridium-catalyzed | Decenyl boronates (isomeric mixture) | diva-portal.org |

| Catalytic Cracking | This compound | H-ZSM-5 zeolite | Ethylene, Propylene (from this compound degradation) | researchgate.net |

Catalytic Transformations and Reaction Mechanisms of 1 Decene

Oligomerization Reactions

Diverse Catalytic Systems for Oligomerization

Ionic Liquid-Based Catalysts

Ionic liquids (ILs) have emerged as promising alternatives to conventional Lewis acid catalysts, such as boron trifluoride (BF3), for the oligomerization of 1-decene (B1663960), offering advantages in terms of safety and environmental impact. researchgate.netacs.org These catalysts facilitate the formation of poly-alpha-olefins (PAOs) with tailored properties. researchgate.net

Research has explored various ionic liquid systems for this compound oligomerization. For instance, the Et3NHCl-AlCl3 ionic liquid has been studied as a catalyst. researchgate.net Another prominent example is the acidic ionic liquid composed of 1-butyl-3-methyl imidazolium (B1220033) ([Bmim]Cl) as the cation and aluminum chloride (AlCl3) as the anion. researchgate.nettandfonline.com This system has demonstrated effective catalytic activity and high selectivity in this compound oligomerization. researchgate.nettandfonline.com

Optimization studies for the [Bmim]Cl/AlCl3 ionic liquid system identified optimal conditions for PAO synthesis: a reaction temperature of 160°C, a reaction time of 3 hours, an AlCl3 to [Bmim]Cl mole ratio of 2.5:1, and a catalyst concentration of 3 wt%. Under these conditions, a this compound conversion of 74% was achieved, yielding a product mixture consisting of dimers, trimers, tetramers, and pentamers. researchgate.nettandfonline.com The insolubility of PAOs in these ionic liquids simplifies product separation and allows for the reuse of the catalyst. researchgate.net

Furthermore, Lewis superacidic borenium ionic liquids, with the general formula [BCl2(L)][MnCl3n+1] (where L = pyridine (B92270) or picoline, and n = 1 or 2), have been investigated. The catalytic activity of these borenium systems can be precisely tuned by modifying the ligand (L) on the borenium cation, the chlorometallate anion, and the reaction temperature. acs.org Beyond oligomerization, ionic liquids have also shown versatility in other transformations of this compound, such as its epoxidation using molybdate (B1676688) ionic liquids. rsc.org

Kinetic Studies of Oligomerization Processes

Kinetic investigations provide fundamental insights into the reaction mechanisms and are essential for optimizing catalyst systems and reactor control in this compound oligomerization. ecust.edu.cn

Key Kinetic Findings for this compound Oligomerization:

HY Zeolite Catalysis (Microwave-Assisted):

Studies on this compound oligomerization over a HY zeolite catalyst under microwave irradiation revealed apparent activation energies for dimerization and trimerization. mdpi.comdntb.gov.ua

The apparent activation energy for the dimerization reaction was determined to be 70.8 ± 0.8 kJ/mol. mdpi.comdntb.gov.ua

For the trimerization reaction, the apparent activation energy was 83.6 ± 0.9 kJ/mol. mdpi.comdntb.gov.ua

The best-fit kinetic model for dimerization was based on the assumption of no vacant reaction sites. mdpi.com

The trimerization reaction was found to proceed through an interaction between an adsorbed dimer molecule (C20) and a this compound molecule in the bulk solution, forming a trimer (C30). mdpi.comdntb.gov.ua

Metallocene/MAO Catalyst:

Kinetic studies of this compound oligomerization catalyzed by a metallocene/methylaluminoxane (B55162) (MAO) system (specifically, tBuNC(Me)2(η5-C5H5)ZrCl2/MAO) indicated an apparent activation energy of 4.86 kJ/mol. ecust.edu.cn

The polymerization rate was found to be dependent on the monomer concentration at a level of 1.47. ecust.edu.cn

Increasing the reaction temperature led to a decrease in the relative molecular mass of the product and a broadening of its distribution. ecust.edu.cn

Tungstated-Zirconia Catalyst:

For oligomerization over a tungstated-zirconia catalyst, apparent activation energies were reported as 21.0 ± 0.5 kJ/mol for dimerization and 33.0 ± 0.6 kJ/mol for trimerization. researchgate.net

The mechanism suggested two active sites for dimerization, while trimerization involved the combination of a dimer with another monomer, requiring three active sites. researchgate.net

AlCl3-Ethanol Complex:

The oligomerization of this compound catalyzed by an AlCl3-ethanol complex was identified as a cationic reaction process with an apparent activation energy of 4.98 kJ/mol. sylzyhg.com

These kinetic parameters are crucial for understanding the reaction pathways and for designing more efficient catalytic systems.

Control of Product Distribution (Dimers, Trimers, Higher Oligomers)

Controlling the product distribution in this compound oligomerization is vital for tailoring the properties of the resulting PAOs for specific lubricant applications. This control is influenced by various factors, including catalyst type, reaction temperature, catalyst loading, and activator ratios.

Influence of Catalyst Type:

HY Zeolite Catalysts: Higher reaction temperatures generally lead to an increased formation of dimers and trimers. For instance, at 483 K and a reaction time of 3 hours, a HY zeolite catalyst achieved 80% this compound conversion, yielding 54.2% dimer, 22.3% trimer, and 3.4% heavier products. mdpi.comdntb.gov.ua

Metallocene Catalysts: Metallocene catalysts, such as tBuNC(Me)2(η5-C5H5)ZrCl2/MAO, are known for producing PAOs with desirable low viscosity and high viscosity index. ecust.edu.cn The molecular weight and its distribution in the oligomer product are sensitive to temperature, with higher temperatures leading to lower molecular weights and broader distributions. ecust.edu.cn

Chromium Catalysts: Specific chromium catalysts, like the (N,N′,N″-tridodecyltriazacyclohexane)CrCl3 complex activated with MAO-silica, have shown high selectivity for the trimerization of α-olefins, including this compound, to produce C30H62 trimers with excellent lubricant properties. uct.ac.zamdpi.com The R-group substituent of the ligand in these chromium complexes influences the catalytic activity and the trimerization/isomerization ratio; branched alkyl R-groups can enhance undesired isomerization. uct.ac.za

Zirconocene (B1252598) Complexes: Variations in the linkers and substituents on cyclopentadienyl (B1206354) (Cp) ligands in zirconocene complexes can optimize the formation of this compound oligomers. Unsymmetrical complexes (e.g., 50a–c, 51, and 52) used with activators like AlBui3 and (PhHNMe2)[B(C6F5)4] can achieve high conversions (86–99%) to light this compound oligomers. mdpi.com

AlCl3-Ethanol Complex: Under specific conditions, this catalyst system primarily yields trimers and tetramers from this compound. sylzyhg.com

Ionic Liquids: Ionic liquid catalysts enable the production of tailor-made PAOs, allowing for precise control over properties such as viscosity and viscosity index. researchgate.net

Influence of Reaction Conditions:

Catalyst Loading and Activator Ratio: Increasing the catalyst loading, such as with metallocene catalysts, generally leads to a higher this compound conversion and an increased dimer ratio. researchgate.net However, an excess of cocatalysts like MAO can hinder the formation of active sites, thereby affecting the proportion of dimers formed. researchgate.net Similarly, for ionic liquids, maintaining an optimal molar ratio between the ionic liquid components is crucial to maximize yield and prevent the formation of excess polymer byproducts. tandfonline.com

Reaction Time: Longer reaction times typically lead to higher conversions of this compound to oligomers. mdpi.comdntb.gov.ua

Hydroformylation Reactions

Hydroformylation, also known as the oxo process, is a pivotal industrial reaction for synthesizing high-value aldehydes and alcohols from alkenes, including this compound. rsc.orgresearchgate.net Rhodium-catalyzed systems are particularly prominent in this transformation due to their high activity and selectivity. rsc.orgmpg.dersc.org

Rhodium-Catalyzed Hydroformylation Mechanisms

The mechanism of rhodium-catalyzed hydroformylation is a well-studied catalytic cycle involving several key steps that ultimately lead to the formation of either linear or branched aldehydes. mt.com

The process initiates with the formation of an active rhodium species, often identified as an unsaturated 16-valence electron Rh-hydrido-carbonyl complex, HRh(ligand)(CO). mpg.de This complex serves as the "resting state" of the catalyst. The crucial steps in the catalytic cycle involve:

Olefin Coordination: The this compound molecule coordinates to the active rhodium center. mpg.de

Hydride Insertion: A critical step is the insertion of the double bond of this compound into the Rh-hydride bond. The regioselectivity of this insertion dictates the linearity or branching of the final aldehyde product. Hydride addition to the internal carbon atom of the double bond typically leads to the formation of a linear aldehyde precursor, while addition to the terminal carbon atom results in a branched aldehyde precursor. mt.commpg.de

CO Migratory Insertion: Carbon monoxide then undergoes migratory insertion into the newly formed Rh-alkyl bond, generating an acyl complex. mpg.de

Oxidative Addition of H2: Hydrogen (H2) undergoes oxidative addition to the rhodium center, changing its oxidation state from +1 to +3. mpg.de

Reductive Elimination: Finally, reductive elimination of the aldehyde product regenerates the active rhodium catalyst, completing the catalytic cycle. mpg.de

Operando Fourier Transform Infrared (FTIR) spectroscopy has been employed to investigate the catalyst pre-equilibrium and the hydroformylation reaction using a Rh-BiPhePhos catalyst and this compound as the substrate. This technique has allowed for the identification of key intermediates, such as HRh(BiPhePhos)(CO)2, as a major catalyst intermediate during the reaction. mpg.demt.commpg.de The rate-determining step in the hydroformylation mechanism can vary, influenced by factors such as the specific ligand type and the steric interactions between the substrate and the ligand. mpg.de

Influence of Ligand Structures on Catalytic Performance

Ligand structures play a paramount role in fine-tuning the reactivity, selectivity, and stability of rhodium catalysts in this compound hydroformylation. mt.commt.com By judiciously designing and selecting ligands, it is possible to significantly influence the regioselectivity (linear vs. branched products) and chemoselectivity (desired aldehydes/alcohols vs. side products).

Key Ligand Effects:

Steric Bulk: The introduction of bulkier ligands to the rhodium metal center is a well-established strategy to promote the formation of linear aldehydes. For instance, incorporating trialkyl phosphine (B1218219) ligands (PR3) into the catalyst system can substantially increase the linear-to-branched aldehyde ratio. mt.com This effect is attributed to the steric hindrance imposed by the bulky ligands, which favors the less hindered insertion of the olefin leading to linear products.

Specific Ligand Examples:

TPPTS (sodium salt of trisulfonated triphenylphosphine) and Sulfoxantphos: Water-soluble rhodium catalyst systems employing TPPTS and Sulfoxantphos ligands have demonstrated excellent chemoselectivity (>99%) towards the desired linear aldehyde product in the hydroformylation of this compound. rsc.orgrsc.org Notably, the Rh/sulfoxantphos system achieved particularly high regioselectivity, with linear-to-branched ratios up to 31. rsc.orgrsc.org

PTA (1,3,5-triaza-7-phosphaadamantane) and N-Bz-PTA (N-benzylated derivative of PTA): These ligands have shown beneficial effects on the chemoselectivity of rhodium-catalyzed hydroformylation of this compound, maintaining very high aldehyde chemoselectivities (>98%) and consistent regioselectivity regardless of temperature. researchgate.net

BiPhePhos (diphosphite ligand): In the rhodium-catalyzed hydroformylation of this compound, the BiPhePhos ligand system achieved a high aldehyde regioselectivity of approximately 99:1 (linear:branched). mpg.de The electronic properties (σ-donor vs. π-acceptor) of the ligand type influence the electron density on the rhodium center, affecting its π-backbonding ability and the coordination of substrates and CO ligands. mpg.de

Alkyl-BISBIs (2,2′-bis[(dialkylphosphino)methyl]biphenyls): In tandem hydroformylation-hydrogenation reactions of this compound, alkyl-BISBI ligands with smaller primary alkyl groups (e.g., methyl or n-hexyl) on the phosphorus atoms selectively yielded 1-alkanols. In contrast, ligands with larger alkyl groups (e.g., isopropyl or neopentyl) resulted in significantly lower conversion from alkanals to alkanols. scilit.com

The concentration of the ligand also plays a role in catalytic performance, influencing both activity and stability. Lower ligand concentrations can sometimes lead to higher catalyst activity but may compromise the stability of the catalyst complex, making it more susceptible to decomposition. d-nb.info

Regioselectivity and Chemoselectivity Control

Achieving precise control over both regioselectivity (the preference for linear vs. branched products) and chemoselectivity (the preference for the desired aldehyde/alcohol product over side reactions) is paramount in the hydroformylation of this compound for industrial applications.

Regioselectivity Control:

Ligand Design: As discussed, the design of the ligand is a primary factor in controlling regioselectivity. Bulky ligands are often employed to favor the formation of linear aldehydes, which are generally more desirable in industrial processes. mt.com The Rh/sulfoxantphos system, for example, achieved a high regioselectivity of up to 31 in favor of the linear product from this compound. rsc.orgrsc.org Similarly, the Rh-BiPhePhos catalyst exhibited excellent regioselectivity, yielding a linear-to-branched aldehyde ratio of approximately 99:1 for this compound. mpg.de

Syngas Pressure: Lower syngas (CO:H2) pressures can favor the production of linear aldehydes. mdpi.com

Temperature: Elevated reaction temperatures can intensify the isomerization of the this compound double bond, which can lead to the formation of internal olefins (e.g., 2-decene, 3-decene). These internal olefins are more prone to forming branched aldehydes upon hydroformylation, consequently diminishing the linear/branched (L/B) ratio in the product mixture. mdpi.com

Reaction Time: Prolonged reaction times can also contribute to a decrease in the L/B ratio. This is attributed to the gradual participation of byproducts, such as isomerized decenes, in the hydroformylation reaction, leading to an increased proportion of branched aldehydes. mdpi.com

Chemoselectivity Control:

Catalyst System Selection: The choice of the catalyst system is crucial for achieving high chemoselectivity. Rh/TPPTS and Rh/sulfoxantphos systems have demonstrated excellent chemoselectivity (>99%) towards the desired linear aldehyde product. rsc.orgrsc.org Similarly, PTA and N-Bz-PTA ligands resulted in very high aldehyde chemoselectivities (>98%). researchgate.net

Process Stability: Continuous operation of hydroformylation processes can be maintained with high chemoselectivity. For instance, processes using Rh/TPPTS and Rh/sulfoxantphos systems have been successfully operated for over 200 hours with chemoselectivity exceeding 97% towards the desired aldehyde product, alongside extremely low rhodium leaching. rsc.orgrsc.org

Minimizing Side Reactions: In addition to aldehyde formation, various side reactions can occur, including hydrogenation of the alkene (forming decane), isomerization of the double bond, and undesired aldol (B89426) reactions (in the context of hydroaminomethylation). d-nb.info Careful selection of optimal reaction conditions and reactant concentrations is essential to suppress these side reactions and maximize the yield of the desired aldehyde product. For example, at low temperatures (40°C), the Rh-BiPhePhos catalyst showed no significant double bond isomerization, hydrogenation, or production of branched aldehydes. mpg.de

Olefin Metathesis Reactions

Ethenolysis for Terminal Alkene Production

Ethenolysis, a specific type of cross-metathesis reaction, involves the metathetic cleavage of an internal olefin with ethene (ethylene) to yield shorter terminal olefins. This catalytic transformation is crucial for producing valuable alpha-olefins from longer-chain unsaturated hydrocarbons. For instance, this compound can be effectively produced through the ethenolysis of methyl oleate (B1233923), a fatty acid methyl ester derived from plant oils ontosight.ainih.gov.

The reaction typically utilizes ruthenium alkylidene metathesis catalysts, such as Grubbs catalysts, which are highly efficient in promoting the cross-metathesis ontosight.ai. Early catalysts for methyl oleate ethenolysis included WCl₆/SnMe₄ and heterogeneous Re₂O₇/Al₂O₃/SnMe₄, but well-defined ruthenium catalysts later demonstrated superior performance ontosight.ai. Optimal conditions, such as mild temperatures (e.g., 20 °C) and ethylene (B1197577) pressure (e.g., 1 bar), have been shown to achieve high conversion and selectivity for products like this compound and methyl 9-decenoate ontosight.ai. The resulting this compound is a valuable intermediate for the synthesis of polymers and various other chemical products.

Table 1: Ethenolysis of Methyl Oleate to this compound

| Catalyst Type | Temperature (°C) | Ethylene Pressure (bar) | Conversion (%) | Selectivity to this compound & Methyl 9-Decenoate (%) |

| Hoveyda catalyst III | 20 | 1 | 93 | 93 |

| Hoveyda catalyst IV | 20 | 1 | 80 | Excellent (not quantified) |

| Catalyst I (in ionic liquid) | 20 | 10 | Improved (not quantified) | (Not quantified) |

Data extracted from ontosight.ai.

Catalytic Cracking Reactions

Catalytic cracking is a fundamental process in the petrochemical industry, converting larger hydrocarbon molecules into smaller, more valuable light olefins and other products. The cracking of this compound, a C₁₀ olefin, is particularly relevant for the production of light olefins such as ethylene, propylene (B89431), and butenes.

Reaction Mechanisms and Pathways (e.g., Carbenium Ion Mechanism)

Hydrocarbon cracking at high temperatures can proceed via both free radical and carbenium ion mechanisms. However, in the presence of acidic catalysts like H-ZSM-5, the carbenium ion mechanism predominantly governs the cracking of this compound, even at elevated temperatures up to 750 °C.

The initiation of the carbenium ion mechanism involves the protonation of olefin impurities or hydride abstraction from alkanes by the Brønsted acid sites present on the zeolite catalyst surface, leading to the formation of carbenium ions. For long-chain olefins like this compound, the monomolecular cracking mechanism is considered dominant. Subsequent to their formation, these carbenium ions undergo β-scission, a key step where the carbon-carbon bond beta to the positively charged carbon breaks, yielding a smaller carbenium ion and a light alkene molecule. Ethylene, a common product, is typically formed through the secondary cracking of intermediate products rather than direct formation from this compound itself. The reaction chain is terminated by the deprotonation of carbenium ions, regenerating the acid sites on the catalyst.

Catalyst Performance in Light Olefin Production (e.g., H-ZSM-5)

H-ZSM-5 zeolite is a highly effective catalyst for the cracking of this compound to produce light olefins. Studies have shown that the conversion of this compound over H-ZSM-5 remains consistently high, exceeding 99% across a temperature range of 500–750 °C.

The catalyst's performance is characterized by its ability to facilitate the formation of desired products. While light olefins like ethylene and propylene are primary targets, side products such as alkanes and aromatics (predominantly C₆–C₉ aromatics) are also formed.

Influence of Reaction Conditions on Product Yield and Selectivity

Reaction conditions, particularly temperature and Weight Hourly Space Velocity (WHSV), significantly influence the product distribution and selectivity during this compound cracking over H-ZSM-5.

Temperature: Increasing the reaction temperature from 500 °C to 750 °C leads to a gradual increase in the yields of ethylene and propylene. Concurrently, the production of alkanes and aromatics also tends to increase with rising temperature. The ratio of propylene to ethylene (P/E) has been observed to decrease as the temperature increases.

Weight Hourly Space Velocity (WHSV): WHSV impacts the contact time between reactants and the catalyst. An increase in WHSV generally leads to a decrease in the yields of aromatic side products (C₆–C₉ aromatics) during this compound cracking over H-ZSM-5.

Table 2: this compound Conversion over H-ZSM-5 at Various Temperatures

| Reaction Temperature (°C) | This compound Conversion (%) |

| 500 | >99 |

| 650 | 99.63–100 |

| 700 | 99.69–100 |

| 750 | 99.78–100 |

Data extracted from.

Epoxidation Reactions

Epoxidation is a chemical reaction that converts an alkene into an epoxide, a cyclic ether with a three-membered ring containing one oxygen atom. This compound, being a terminal alkene, is a common substrate for epoxidation reactions, leading to the formation of 1,2-epoxydecane.

Research has explored the use of non-heme iron catalysts for the epoxidation of terminal alkenes like this compound. While these catalysts have been developed, their application to terminal aliphatic alkenes has often resulted in moderate yields and selectivities, frequently producing racemic mixtures. Despite these challenges, epoxidation remains a crucial pathway for functionalizing this compound, as epoxides serve as versatile intermediates in the synthesis of various organic compounds.

Aziridination Reactions

Aziridination reactions involve the formation of an aziridine (B145994) ring, a three-membered heterocycle containing one nitrogen atom, from an alkene. This compound is a suitable substrate for aziridination, typically reacting with nitrogen sources like azides in the presence of a catalyst.

Non-heme iron catalysts have shown activity in the aziridination of terminal alkenes such as this compound and 1-octene (B94956). These reactions can achieve yields up to 82%. The proposed mechanism involves the formation of an iron(IV) imide or iron-nitrenoid species as a key nitrogen-transferring intermediate. A notable aspect of these reactions is the often significant excess of alkene required (e.g., a 29-fold excess) to achieve high yields, which can impact the economic viability of the process.

Chromium tetracarbene catalysts have also demonstrated effectiveness in the aziridination of this compound with p-tolyl azide (B81097), yielding 2-octyl-1-(p-tolyl)aziridine. Under optimized conditions, such as a 3:1 alkene to azide ratio in acetonitrile (B52724) solvent at 85 °C, isolated yields of up to 61% have been reported. While enantioselective aziridination is an active area of research, some iron complexes have shown only small enantiomeric excesses in the formation of aziridines from similar substrates.

Table 3: Catalytic Aziridination of this compound with p-Tolyl Azide

| Catalyst Type | Alkene:Azide Ratio | Solvent | Temperature (°C) | Isolated Yield of 2-octyl-1-(p-tolyl)aziridine (%) |

| Chromium tetracarbene | 1:1 | Acetonitrile | 85 | 26 |

| Chromium tetracarbene | 3:1 | Acetonitrile | 85 | 61 |

| Iron complex (7) | (Not specified, but high excess implied) | (Not specified) | (Not specified) | 55 |

Data extracted from.

Polymerization Science and Engineering of 1 Decene

Homopolymerization of 1-Decene (B1663960)

Homopolymerization of this compound involves the reaction of this compound monomers with themselves to form poly(this compound). This process is highly dependent on the choice of catalytic system and polymerization conditions.

Development of Catalytic Systems (e.g., Metallocene, Ziegler-Natta)

The development of catalytic systems has been pivotal in advancing this compound homopolymerization. Metallocene catalysts, known for their single active sites, offer precise control over polymer attributes such as molecular weight, polydispersity, and tacticity researchgate.netmdpi.com. For instance, the rac-Me₂Si(1-indenyl)₂ZrCl₂/AlⁱBu₃/[C₆H₅NH(CH₃)₂][B(C₆F₅)₄] system has shown high activity (17.2 × 10⁶ g molZr⁻¹ h⁻¹) for this compound polymerization under optimized conditions tandfonline.com. Another metallocene, [t-BuN(Me)₂C(η⁵-C₅H₄)]ZrCl₂, has been used for this compound oligomerization, leading to branched olefin dimers acs.orgacs.org.

Ziegler-Natta catalysts also play a significant role. For example, the TiCl₄/Et₂AlCl Ziegler-Natta system has been utilized in the copolymerization of this compound with its dimers, yielding products with higher stereoregularity and improved low-temperature fluidity compared to those obtained with AlCl₃ acs.org. Modified Ziegler ethylene (B1197577) chain growth technology is also employed for producing this compound itself, which is typically 99+% olefinic ineos.comineos.com.

A bis(phenoxyimine)Ti complex combined with i-Bu₃Al/Ph₃CB(C₆F₅)₄ has demonstrated high activities for higher α-olefins, including this compound, producing very high molecular weight polymers (Mw 846,000–1,450,000) acs.org. These activities are comparable to or even exceed those of common metallocene catalysts like rac-[C₂H₄-(1-indenyl)₂]ZrCl₂ acs.org.

Living and Controlled Polymerization Techniques

Living and controlled polymerization techniques are crucial for synthesizing poly(this compound) with well-defined structures. A Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system, in the presence of Al cocatalysts, has been shown to polymerize this compound in a quasi-living manner at low temperatures (−30 to −50 °C), yielding high molecular weight polymers with relatively low polydispersity index (PDI) values nih.govmdpi.com. For poly(this compound), activities of 4120–5860 kg-polymer/mol-Ti·h and number-average molecular weights (Mₙ) of 7.04–7.82 × 10⁵ were reported after 20 minutes at −30 °C mdpi.com.

Coordinative chain transfer polymerization (CCTP) of this compound, utilizing a Ti-based diamine bis(phenolate) catalyst and diethylzinc (B1219324) as a chain transfer agent, has enabled efficient regulation of the molecular weight of obtained oligomers rsc.org. This technique facilitates fast and reversible chain transfer, bypassing β-H termination, and results in oligomer chains without unsaturated bonds rsc.org.

Nickel α-diimine catalysts, activated with modified methylaluminoxane (B55162) (MMAO), have also been employed for controlled chain-walking (co)polymerization of this compound, leading to highly branched poly(this compound)s mdpi.comresearchgate.netnih.gov. Polymerization kinetic studies using Ni(II)–diimine catalysts suggest a living character for reactions conducted near 0 °C researchgate.net.

Molecular Weight and Polydispersity Index Control

Controlling molecular weight (Mₙ, Mᵥ) and polydispersity index (PDI or M_w/M_n) is vital for tailoring the properties of poly(this compound). In metallocene-catalyzed polymerizations, factors such as catalyst concentration, Al/Zr molar ratio, reaction temperature, and reaction time significantly influence polymer properties, including molecular weight and distribution researchgate.net. For instance, increasing the catalyst loading can lead to shorter molecular chains and lower molecular weight due to an increased number of available catalytic active sites acs.org. The Al/Zr molar ratio also plays a role, with an optimal ratio leading to increased monomer conversion and the formation of stable active sites tandfonline.comacs.org.

For the Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system, PDI values for poly(this compound) were observed to decrease with increasing the ratio of Al(n-C₈H₁₇)₃/AlⁱBu₃ and at lower polymerization temperatures (−40 or −50 °C) mdpi.com. The introduction of hydrogen can also act as a chain transfer reagent, providing flexibility in regulating the polymer's degree of polymerization tandfonline.com.

Analysis of Polymer Microstructure and Tacticity

The microstructure and tacticity of poly(this compound) are critical for its macroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a primary technique for analyzing the microstructure of poly(alpha-olefins) acs.orguchile.cl.

Studies have shown that poly(this compound) produced with certain Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst systems primarily undergoes 1,2-insertion, resulting in atactic polymers without stereoregularity mdpi.com. However, some silicon-bridged metallocene catalytic systems can yield poly(this compound) with a very tactic side chain structure, indicating potential for lubricant base oil production tandfonline.comresearchgate.net.

Chain-walking polymerization with Pd catalysts can lead to chain-straightened polyethylene (B3416737) from this compound, and ¹³C NMR analysis of isotopically enriched this compound has been used to quantify regio-insertion errors and propagation errors nsf.gov. Furthermore, analysis of the microstructure of poly(this compound) obtained from cationic polymerization catalyzed by AlCl₃ revealed various types of short chain branches (SCB) and the inclusion of toluene (B28343) rings in the polymer structure when toluene was used as a solvent researchgate.net. The tacticity of the resulting oligomers can also be linearly related to the diethylzinc content in CCTP rsc.org.

Copolymerization of this compound

Copolymerization of this compound with other alpha-olefins allows for the creation of polymers with a wide range of tailored properties, often improving upon the characteristics of homopolymers.

Copolymerization with Other Alpha-Olefins (e.g., Propylene)

Copolymerization of this compound with other alpha-olefins, such as propylene (B89431), is a significant area of research. Metallocene catalysts are particularly effective for preparing propylene-1-decene copolymers with narrow molecular mass distribution and uniform chemical composition due to their single active species characteristic akjournals.com.

For instance, rac-Et(Ind)₂ZrCl₂ metallocene catalyst with methylaluminoxane (MAO) cocatalyst has been used to synthesize poly(ethylene-co-1-decene) and poly(ethylene-ter-1-decene-ter-p-methylstyrene) mdpi.com. The catalytic activity for poly(ethylene-co-1-decene) was observed to be 2.7 times higher than that of polyethylene, attributed to a "positive" comonomer effect, which includes enhanced solubility of the copolymer, activation of new catalyst sites, and increased monomer solubility mdpi.com.

Copolymerization of propylene and this compound has been successfully achieved using phenyl substituted α-diimine nickel complexes activated with modified methylaluminoxane (MMAO) mdpi.comresearchgate.netnih.gov. This system produced highly branched propylene/1-decene copolymers with high molecular weight and narrow molecular weight distribution (M_w/M_n ≈ 1.2), indicating a living nature of copolymerization at room temperature mdpi.comresearchgate.netnih.gov. ¹³C NMR spectra of these copolymers showed a microstructure almost exclusively composed of methyl and octyl (C₈) branches mdpi.com.

The isothermal crystallization behavior of propylene-1-decene copolymers with varying comonomer contents, prepared by metallocene catalysts like (Ind)₂SiZrCl₂/MAO, has been studied. It was found that the Avrami exponent decreased with increasing comonomer content, and higher comonomer content weakened the dependence of crystallization rate constant and crystallization halftime on temperature akjournals.com.

Copolymerization with Functional Monomers (e.g., Decylmethacrylate, Nonconjugated Dienes)

The copolymerization of this compound with various functional monomers and nonconjugated dienes enables the creation of polymers with enhanced or specific characteristics.

Copolymerization with Decylmethacrylate

This compound has been successfully copolymerized with decylmethacrylate (DMA) using free-radical initiators such as azobisisobutyronitrile (AIBN) in solvents like toluene. google.comniscpr.res.inscirp.org These copolymers can incorporate this compound into their backbone, typically ranging from 7% to 13% by weight, although literature suggests the potential for up to 12-15% incorporation under free-radical polymerization conditions. google.comniscpr.res.in The reactivity ratio of decylmethacrylate (r₁ = 1.33) is significantly higher than that of this compound (r₂ = 0.2) in radical copolymerization. Notably, this compound cannot homopolymerize under these conditions, which limits its maximum incorporation into the copolymer to approximately 27%. scirp.org